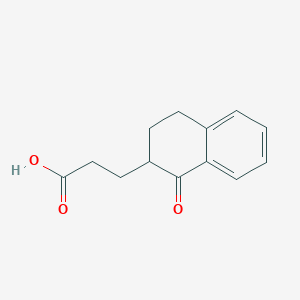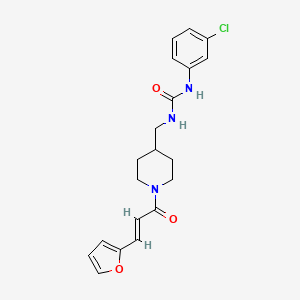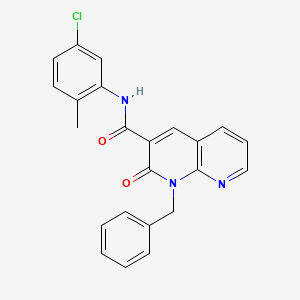![molecular formula C29H27N5O2 B2826377 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922117-66-6](/img/structure/B2826377.png)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with a pyrazolo[3,4-d]pyrimidine core structure. Pyrazolo[3,4-d]pyrimidines are a type of bicyclic [6 + 6] system, which are known to have significant biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-d]pyrimidine core could potentially undergo various chemical reactions .Scientific Research Applications
Synthesis and Biological Activity
Pyrazolo[3,4-d]pyrimidine analogs have been synthesized for various purposes, including as potential antitumor agents. The synthesis processes often involve palladium-catalyzed C-C coupling reactions or reductive alkylation, highlighting the compound's relevance in medicinal chemistry for its cell growth inhibitory activity in vitro (Taylor & Patel, 1992). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, further indicating the compound's potential in pharmacology and biochemistry (Chkirate et al., 2019).
Anticancer and Antimicrobial Applications
Novel pyrazolo derivatives, including those with pyrazolopyrimidine frameworks, have been explored for their antimicrobial and anticancer properties. Certain derivatives have shown higher activity than standard drugs, indicating the potential therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests that the compound may hold similar potential in cancer treatment and antimicrobial resistance studies.
Anti-Inflammatory and Pharmacological Properties
Research into pyrazolo[3,4-d]pyrimidine derivatives has also included their evaluation as anti-inflammatory agents, with certain compounds demonstrating significant activity without ulcerogenic effects, a common side effect of many anti-inflammatory drugs (Yewale, Ganorkar, Baheti, & Shelke, 2012). This highlights the compound's potential for developing safer anti-inflammatory medications.
Mechanism of Action
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-21-10-8-9-15-24(21)19-33-20-31-27-25(29(33)36)18-32-34(27)17-16-30-28(35)26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,18,20,26H,16-17,19H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXBPTLLGIMMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2826296.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)


![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)




![methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B2826312.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2826313.png)

![N-Methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2826316.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2826317.png)
